molecular formula C8H5F3N2 B6618274 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1785114-14-8

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6618274
CAS No.: 1785114-14-8
M. Wt: 186.13 g/mol
InChI Key: RVTNVMZBGIUOEA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazards information for 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar chemicals .

Future Directions

It is expected that many novel applications of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine will be discovered in the future . As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with this fragment have been discovered and marketed and have played important roles in crop protection research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-c]pyridine framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as Togni Reagent I in the presence of hydrosilylation intermediates .

Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using iron fluoride as a catalyst has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine exhibits unique properties due to the presence of the pyrrolo[2,3-c]pyridine core. This structure provides additional sites for functionalization and enhances the compound’s chemical stability and reactivity. The trifluoromethyl group further contributes to its unique physicochemical properties, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNVMZBGIUOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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